molecular formula C23H46O3 B14718646 3-Hydroxy-2,2-dimethylpropyl octadecanoate CAS No. 20598-77-0

3-Hydroxy-2,2-dimethylpropyl octadecanoate

Cat. No.: B14718646
CAS No.: 20598-77-0
M. Wt: 370.6 g/mol
InChI Key: BWFDMMOYGIEPCS-UHFFFAOYSA-N
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Description

. This compound is a type of ester, which is formed from the reaction between an alcohol and a carboxylic acid. It is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylpropyl octadecanoate typically involves the esterification reaction between octadecanoic acid (stearic acid) and 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl octadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl octadecanoate has various applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-2,2-dimethylpropyl octadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (stearic acid): A saturated fatty acid with similar hydrophobic properties.

    3-Hydroxy-2,2-dimethylpropanol: The alcohol counterpart in the esterification reaction.

    Other fatty acid esters: Compounds like methyl stearate and ethyl stearate, which have similar structures but different alcohol components.

Uniqueness

3-Hydroxy-2,2-dimethylpropyl octadecanoate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropanol moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters. This uniqueness makes it valuable in specific applications, such as in the formulation of specialized cosmetics and personal care products .

Properties

CAS No.

20598-77-0

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) octadecanoate

InChI

InChI=1S/C23H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h24H,4-21H2,1-3H3

InChI Key

BWFDMMOYGIEPCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)CO

Origin of Product

United States

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